
8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Biological Activity Research
Research has synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, studying their biological activity. The brine shrimp lethality test (BST) indicated potential bioactivity, highlighting the relevance of 1,3-benzoxazine derivatives in biological research (Rudyanto et al., 2014).
Antiviral Activity
Purine conjugates, including 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their in vitro antiviral activity against influenza A and B viruses. These derivatives exhibited moderate activity against the influenza A (H1N1) virus, demonstrating the potential of benzoxazine derivatives in antiviral research (Krasnov et al., 2021).
Antibacterial Activity
Compounds synthesized from O-Amino Phenol and Maleic Anhydride, including benzoxazine analogues, were screened for antibacterial activity against various strains like E. coli and Staphylococcus aureus. Some compounds showed significant activity, suggesting the importance of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).
Synthesis and Molecular Structure Studies
Studies have been conducted on the synthesis and molecular structure of benzoxazine compounds. This includes exploring various synthesis methods and analyzing the resulting molecular structures, which contributes to a deeper understanding of benzoxazine chemistry (Hwang et al., 2006).
Synthesis of Chiral Amino Acid Derivatives
Research has been done on the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines, an advanced synthetic intermediate for the synthesis of antibiotics like levofloxacin. This highlights the role of benzoxazine derivatives in synthesizing medically significant compounds (Parai & Panda, 2009).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes the necessary precautions while handling the compound.
Future Directions
This involves predicting potential applications of the compound based on its properties and behavior.
properties
IUPAC Name |
8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMRCAEYDOTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)


![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
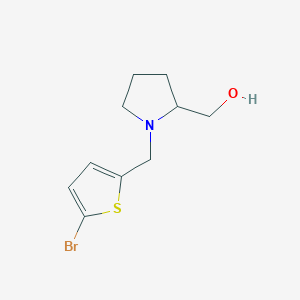
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
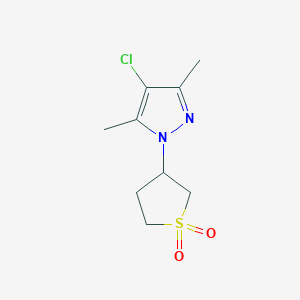

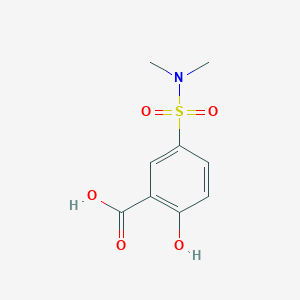
![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)
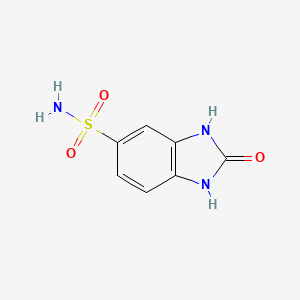
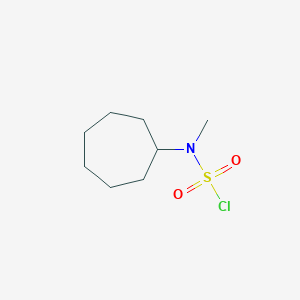
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)